

Curvulic acid CAS number and molecular formula

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Compound of Interest

Compound Name: **Curvulic acid**

Cat. No.: **B15564685**

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An In-depth Technical Guide to Curvulic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Curvulic acid**, a polyketide metabolite produced by various species of the *Penicillium* fungus. This document collates its fundamental chemical properties and discusses the broader context of the biological activities associated with secondary metabolites from *Penicillium*. While specific experimental data and elucidated signaling pathways for **Curvulic acid** are limited in publicly available scientific literature, this guide furnishes general experimental protocols relevant to its potential bioactivities and a conceptual workflow for its investigation.

Core Chemical Identifiers

Curvulic acid is chemically known as 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid. Its key identifiers are summarized in the table below.

Identifier	Value	Reference
CAS Number	652-55-1	[1]
Molecular Formula	C ₁₁ H ₁₂ O ₆	[1]
Molecular Weight	240.21 g/mol	
IUPAC Name	2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid	

Biological Context and Potential Activities

Curvulic acid is a secondary metabolite isolated from fungi of the *Penicillium* genus, which are known producers of a wide array of bioactive compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#) These metabolites exhibit diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[\[1\]](#)[\[5\]](#) While extensive research on the specific bioactivities of **Curvulic acid** is not widely published, its origin suggests potential for similar properties. Fungi from the *Penicillium* genus are a rich source of chemical diversity, leading to the discovery of numerous compounds with therapeutic potential.[\[2\]](#)[\[5\]](#)

Experimental Protocols for Bioactivity Screening

Given the nature of secondary metabolites from *Penicillium*, the following are detailed methodologies for key experiments that could be employed to assess the biological activity of **Curvulic acid**.

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[\[6\]](#)[\[7\]](#)[\[8\]](#)

1. Preparation of Materials:

- Test compound (**Curvulic acid**) dissolved in a suitable solvent (e.g., DMSO).
- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*).
- Sterile 96-well microtiter plates.
- Liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Microbial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to the final concentration.[\[8\]](#)

2. Assay Procedure:

- A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using the growth medium.
- The standardized microbial inoculum is added to each well.
- Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
- The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[\[6\]](#)

3. Data Analysis:

- The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[\[6\]](#)

This assay evaluates the potential of a compound to reduce the inflammatory response in vitro.
[\[9\]](#)[\[10\]](#)

1. Cell Culture and Treatment:

- RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
- Cells are seeded in 96-well plates and allowed to adhere.
- Cells are pre-treated with various concentrations of the test compound (**Curvulic acid**) for 1 hour.
- Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

2. Measurement of Nitric Oxide:

- After 24 hours of incubation, the cell culture supernatant is collected.
- The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.[\[9\]](#)
- The absorbance is read at approximately 540 nm, and the nitrite concentration is determined from a standard curve.

3. Data Analysis:

- The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

- Cell viability is assessed concurrently using an MTT assay to rule out cytotoxicity-mediated effects.[9]

Conceptual Workflow for Bioactivity Investigation

The following diagram illustrates a logical workflow for the investigation of a novel fungal secondary metabolite like **Curvulic acid**, from isolation to preliminary bioactivity assessment.

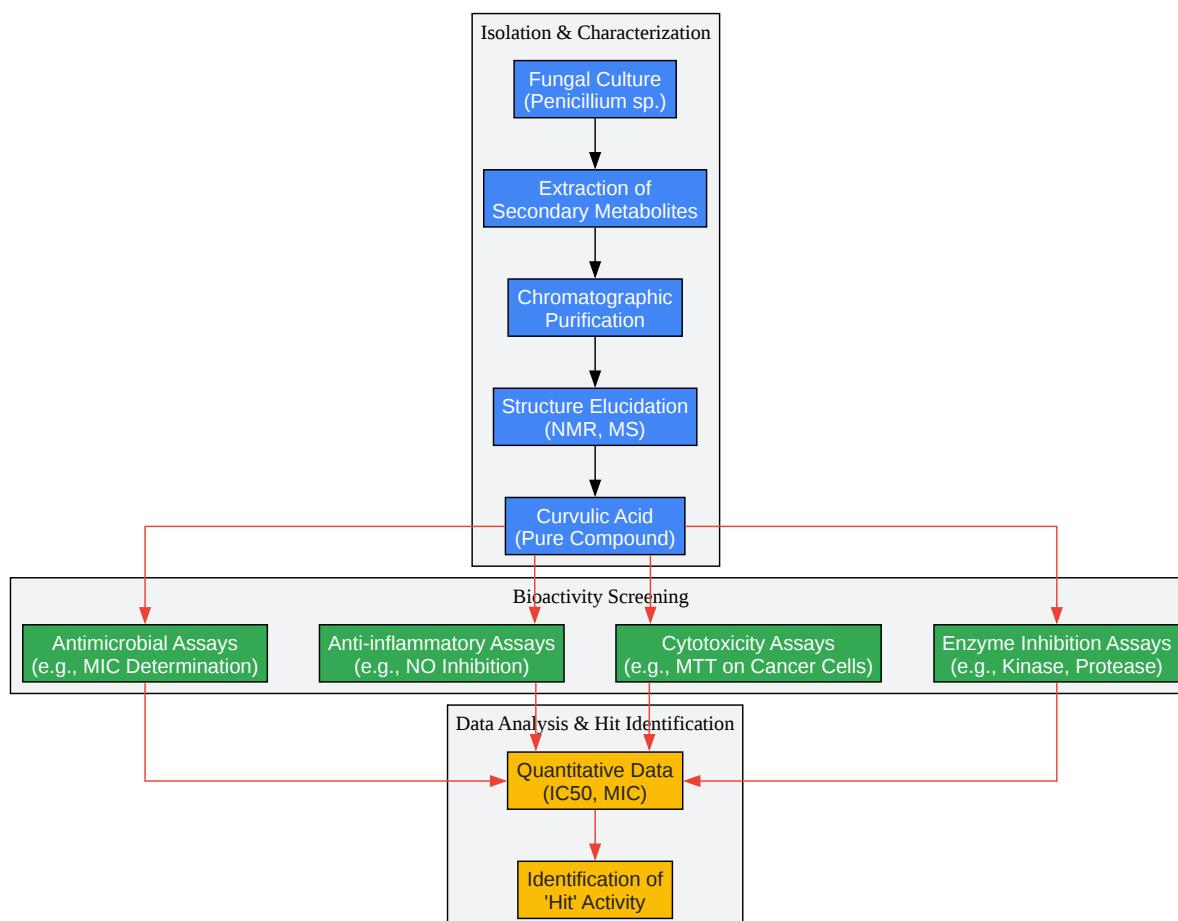
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Fig. 1: Conceptual workflow for the investigation of **Curvulic acid**.

Signaling Pathways: A Note on the Current Lack of Data

As of the latest available literature, specific signaling pathways modulated by **Curvulic acid** have not been elucidated. Research into the biological activities of secondary metabolites from *Penicillium* is ongoing, and future studies may reveal the precise molecular targets and mechanisms of action for this compound. For structurally related compounds or other fungal metabolites, common pathways of interest often include NF- κ B and MAPK signaling in the context of inflammation, and various enzymatic pathways in antimicrobial or anticancer activities.

Conclusion

Curvulic acid represents a molecule of interest owing to its origin from a fungally prolific genus known for producing bioactive secondary metabolites. While its fundamental chemical properties are well-defined, its biological activities and mechanisms of action remain an area ripe for further investigation. The experimental protocols and conceptual workflow provided in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of **Curvulic acid**. Future research is necessary to populate the data landscape with quantitative biological data and to delineate its interactions with cellular signaling pathways.

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